Tert-butyl 3-((2-cyanopropan-2-yl)amino)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((2-cyanopropan-2-yl)amino)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O2 and a molecular weight of 224.3 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and a cyano group. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of tert-butyl 3-((2-cyanopropan-2-yl)amino)azetidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 3-aminopropanoate with 2-cyanopropan-2-ylamine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Tert-butyl 3-((2-cyanopropan-2-yl)amino)azetidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions .
Oxidation: The compound can be oxidized using hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction with sodium borohydride can yield amine derivatives.
Substitution: Alkyl halides can react with the compound to form substituted azetidine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-((2-cyanopropan-2-yl)amino)azetidine-1-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a pharmacological agent due to its unique structure and reactivity . In medicine, it is explored for its potential therapeutic properties, including its use as a precursor for drug development . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-((2-cyanopropan-2-yl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity and function . The cyano group in the compound can act as an electrophile, facilitating reactions with nucleophiles in biological systems . The azetidine ring can also interact with proteins and other biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Tert-butyl 3-((2-cyanopropan-2-yl)amino)azetidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 3-aminoazetidine-1-carboxylate and tert-butyl 3-oxoazetidine-1-carboxylate . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the cyano group in this compound makes it more reactive and versatile in chemical reactions compared to its analogs .
Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-allyl-3-aminoazetidine-1-carboxylate
These compounds are used in various research applications and can serve as alternatives or complements to this compound in different contexts.
Properties
Molecular Formula |
C12H21N3O2 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 3-(2-cyanopropan-2-ylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H21N3O2/c1-11(2,3)17-10(16)15-6-9(7-15)14-12(4,5)8-13/h9,14H,6-7H2,1-5H3 |
InChI Key |
FSLJXKTWOXNOSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(C)(C)C#N |
Origin of Product |
United States |
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